GM1a Ganglioside sugar-β-Aminopropyl
CAS No.:
Cat. No.: VC0212714
Molecular Formula: C18H32O16
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H32O16 |
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Introduction
Chemical Structure and Properties
GM1a Ganglioside sugar-β-Aminopropyl is a modified version of the naturally occurring GM1a ganglioside, featuring an aminopropyl group at the terminal position. Its complete structural representation is Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-O-(CH2)3-NH2 . This chemical modification maintains the ganglioside's bioactive oligosaccharide head group while incorporating the aminopropyl functional group that enhances its utility in research applications.
Molecular Characteristics
The compound exhibits the following physical and chemical properties:
The aminopropyl modification provides a versatile primary amine functional group that serves as a reactive handle for bioconjugation chemistry, enabling the attachment of this ganglioside to various molecules of interest for research applications.
Biological Significance of Gangliosides
Natural Occurrence and Distribution
Gangliosides are glycosphingolipids containing one or more sialic acid residues in their oligosaccharide chains. They are predominantly concentrated in the nervous system, constituting approximately 6% of all neural lipids . Within cellular membranes, gangliosides position their ceramide moiety embedded in the plasma membrane, with oligosaccharide chains extending into the extracellular space .
Cellular Functions
Gangliosides serve critical roles in cellular function and communication:
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They act as distinguishing surface markers for cellular recognition
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They function as specific receptors for certain pituitary glycoprotein hormones
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They serve as binding sites for bacterial toxins, including cholera toxin
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They participate in the growth and differentiation of tissues
The extension of oligosaccharide groups beyond cell membrane surfaces allows gangliosides to function as recognition points for extracellular molecules and neighboring cells. This positioning is crucial for their biological activity in neural tissues.
GM1a Ganglioside-Specific Functions
Neuroprotective Mechanisms
GM1a ganglioside demonstrates significant neuroprotective properties that make it particularly valuable in neuroscience research. These mechanisms include:
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Enhancement of neuronal survival through modulation of synaptic plasticity
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Promotion of neurotrophic factor signaling
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Interaction with nerve growth factor (NGF) receptors
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Stimulation of neuronal proliferation and survival
Research indicates that GM1a ganglioside may influence amyloid precursor protein processing, potentially reducing amyloid-beta aggregation characteristic of Alzheimer's disease. In clinical applications, patients receiving GM1a have shown improved cognitive functions and reduced behavioral symptoms associated with neurodegenerative conditions.
Synaptic Plasticity Enhancement
GM1a ganglioside plays a pivotal role in enhancing synaptic plasticity, which is fundamental for learning and memory processes. Its mechanisms include:
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Promotion of neurotransmitter release (acetylcholine and dopamine)
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Facilitation of communication between neurons
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Enhancement of memory retention and learning capabilities
Experimental evidence suggests that GM1a supplementation can lead to measurable improvements in cognitive functions in both animal models and human subjects.
Research Applications of GM1a Ganglioside sugar-β-Aminopropyl
Bioconjugation Applications
The β-aminopropyl modification of GM1a ganglioside expands its research utility through various bioconjugation strategies:
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Development of affinity adsorbents for purification applications
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Attachment to beads/resins for isolation of antibodies, viruses, toxins, and lectins
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Click chemistry applications for constructing macromolecular architectures
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Creation of glycoclusters and dendrimers
Oligosaccharide Labeling Techniques
The aminopropyl functional group enables labeling techniques including:
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Attachment of fluorescent probes for imaging applications
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Biotinylation for affinity-based detection and isolation
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Development of tools for interaction analysis
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HPLC analysis enhancement
GM1a/GD1b Synthase Expression Systems
A significant advance in ganglioside research has been the development of expression systems for GM1a/GD1b synthase, providing valuable insights into ganglioside function. One notable system involved stable transduction of human GM1a/GD1b synthase cDNA into IMR32 human neuroblastoma cells .
Experimental Approach
The GM1a/GD1b synthase open reading frame was transfected into packaging cells, followed by viral infection of IMR32 cells. Stable transductants (IMR32-CG) were selected with G418, alongside empty vector controls (IMR32-V) .
Impact on Ganglioside Composition
This molecular engineering approach dramatically altered cellular ganglioside composition without affecting total ganglioside content. The following table summarizes the remarkable changes in ganglioside profiles:
Cell | Total (nmol/108cells) | Simple Gangliosides (SG) | Complex Gangliosides (CG) | CG/SG Ratio |
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IMR32 | 31 | 28 (89%) | 3 (11%) | 0.12 |
IMR32-V | 28 | 25 (89%) | 3 (11%) | 0.12 |
IMR32-CG | 27 | 7 (26%) | 20 (74%) | 2.8 |
Table: Ganglioside composition changes following GM1a/GD1b synthase expression. Data shows a 23-fold increase in the ratio of complex to simple gangliosides in transduced cells versus controls .
This expression system created a striking 23-fold increase in the ratio of complex to simple gangliosides, with essentially no expression of GD2, a clinical neuroblastoma marker. The molecular switch from simple to complex ganglioside synthesis was highly effective .
Functional Consequences
Analysis of functional properties in these engineered cells revealed:
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Inhibition of cell migration in IMR32-CG cells
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Alterations in Rho/Rac1 activities
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No significant effects on proliferation kinetics
These findings implicate cellular ganglioside composition in determining migration characteristics of tumor cells, providing a valuable model system for investigating the impact of ganglioside composition on tumor cell function.
Immunological and Toxic Interactions
GM1a ganglioside serves as a molecular target for both immunological and toxic mechanisms, with significant implications for neurological conditions.
Experimental Findings
Research involving injection of ganglioside-antisera and ganglioside GM1-ligands into the lumbosacral subarachnoid space of rats revealed:
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GM1-antisera induced demyelination in spinal roots and spinal cord
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GM1-antisera caused alterations of astroglia
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Cholera toxin induced similar cytotoxic effects as GM1-antisera
These observations indicate that different cytotoxic mechanisms can produce similar neuropathological lesions through attachment to cell surfaces via GM1 ganglioside as a common target molecule . These findings substantiate the role of GM1-antibodies in the pathogenesis of demyelination.
Chemical Reactivity and Modification
Bioconjugation Reactions
The β-aminopropyl group of GM1a Ganglioside sugar-β-Aminopropyl enables various bioconjugation strategies:
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Amide bond formation with carboxylic acids (through EDC/NHS chemistry)
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Reductive amination with aldehydes
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Thiourea formation with isothiocyanates
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Urea formation with isocyanates
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Click chemistry reactions when further modified
Stability Considerations
Studies of modified gangliosides provide insights into the stability of GM1a derivatives:
Condition | Target Bond | Half-Life | Products |
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pH 2.0 (HCl) | Sialic acid (α2-3Gal) | 4.2 hrs | GM2 ganglioside + free Neu5Ac |
pH 9.0 (NaOH) | β-Aminopropyl amide | 12 hrs | GM1a + propylamine |
Table: Stability data for GM1a derivatives under different pH conditions.
Future Research Directions
The continued development and investigation of GM1a Ganglioside sugar-β-Aminopropyl holds promise for several research areas:
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Development of more stable derivatives for therapeutic applications
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Creation of targeted delivery systems for neurological conditions
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of novel bioconjugates for imaging and diagnostic applications
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Further elucidation of molecular mechanisms underlying neuroprotective effects
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